molecular formula C33H32ClF3N2O3 B2935147 P2Y14 Antagonist Prodrug 7j hydrochloride CAS No. 1315308-19-0

P2Y14 Antagonist Prodrug 7j hydrochloride

Cat. No.: B2935147
CAS No.: 1315308-19-0
M. Wt: 597.08
InChI Key: JDYYLENIRWCXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P2Y14 Antagonist Prodrug 7j hydrochloride is a highly bioavailable prodrug of the P2Y14 receptor antagonist PPTN. This compound is known for its significant role in inhibiting the P2Y14 receptor, which is a G-protein-coupled receptor involved in various physiological and pathological processes. The compound has a molecular formula of C33H31F3N2O3.HCl and a molecular weight of 597.07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P2Y14 Antagonist Prodrug 7j hydrochloride involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

P2Y14 Antagonist Prodrug 7j hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .

Scientific Research Applications

P2Y14 Antagonist Prodrug 7j hydrochloride has a wide range of scientific research applications:

Mechanism of Action

P2Y14 Antagonist Prodrug 7j hydrochloride exerts its effects by inhibiting the P2Y14 receptor, a G-protein-coupled receptor. The inhibition of this receptor leads to the modulation of various signaling pathways, including:

Properties

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31F3N2O3.ClH/c1-38(2)31(39)20-41-32(40)27-18-26-17-25(22-7-10-28(11-8-22)33(34,35)36)9-12-29(26)30(19-27)24-5-3-21(4-6-24)23-13-15-37-16-14-23;/h3-12,17-19,23,37H,13-16,20H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYYLENIRWCXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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